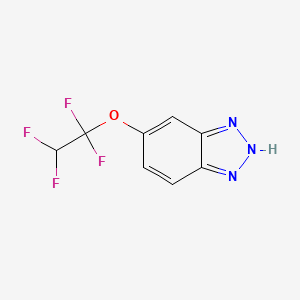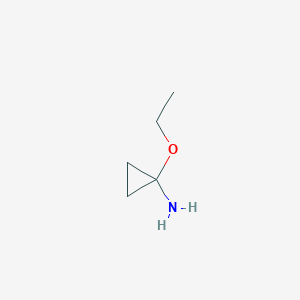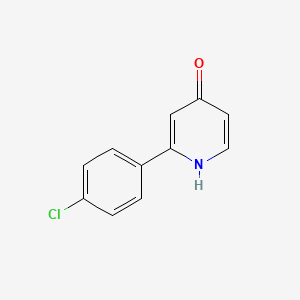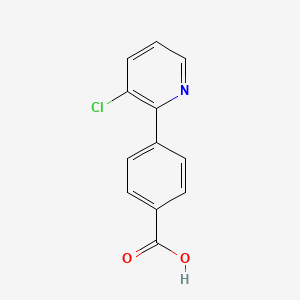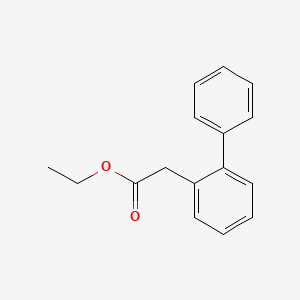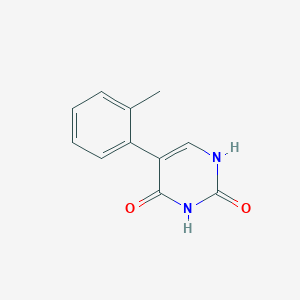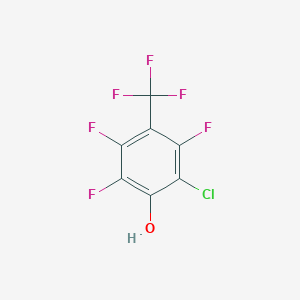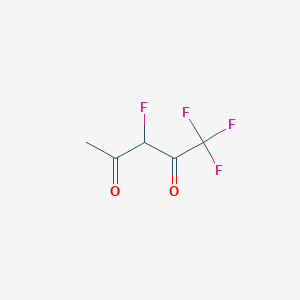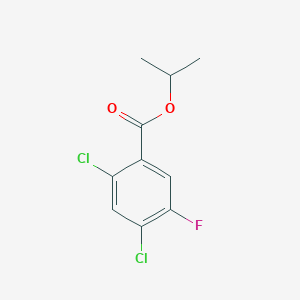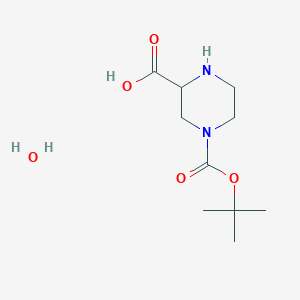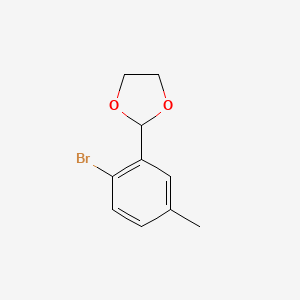
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate (TBDPC) is a boron-containing compound derived from pyrazole and boronic acid. It has been extensively studied for its potential applications in biochemistry and medicinal chemistry. TBDPC is a highly versatile compound that has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases.
Aplicaciones Científicas De Investigación
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases. As a catalyst, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has been used to catalyze the formation of carbon-carbon bonds, the formation of cyclic ethers, and the synthesis of 1,2-diols. As a ligand, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has been used to form complexes with transition metals such as copper, nickel, and cobalt, which can be used in a variety of applications, including catalysis, electrochemical sensing, and drug delivery. Finally, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has also been investigated as a potential drug for treating diseases such as cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is not yet fully understood. However, it is believed that the boron atom in tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is responsible for its biological activity, as it is able to bind to certain proteins and enzymes in the body, modulating their activity. In addition, the pyrazole ring is believed to interact with the active sites of enzymes and proteins, allowing for the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate are still being studied, but there is evidence that it can modulate the activity of certain enzymes and proteins in the body. For example, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved muscle function. In addition, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules such as prostaglandins. This inhibition can lead to decreased inflammation in the body, which can be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound and is easily synthesized in a variety of solvents. In addition, it is a highly versatile compound that can be used in a variety of applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases. However, there are also some limitations to using tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate in laboratory experiments. For example, its mechanism of action is still not fully understood, and its effects on the body are still being studied. In addition, its solubility in water is relatively low, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to develop new synthesis methods for tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate, as well as to explore its potential applications in other areas, such as drug delivery or electrochemical sensing. Finally, further research could be done to explore the potential of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate as a drug for treating certain diseases, such as cancer, diabetes, and Alzheimer's disease.
Métodos De Síntesis
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate can be synthesized using several methods, the most common of which is the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)boronic acid with 5-pyrazolecarboxylic acid in the presence of a tert-butylating agent. This reaction can be carried out in either aqueous or organic solvents, and the resulting compound is a white solid. Other methods of synthesis include the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)boronic acid with 3-chloropropionic acid or 3-chloropropionic anhydride in the presence of a tert-butylating agent.
Propiedades
IUPAC Name |
tert-butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-10-9-14(5,6)21-15(20-10)11-7-8-16-17(11)12(18)19-13(2,3)4/h7-8,10H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGMYFSEQVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

